1-(3-Bromophenyl)cyclobutanol

描述

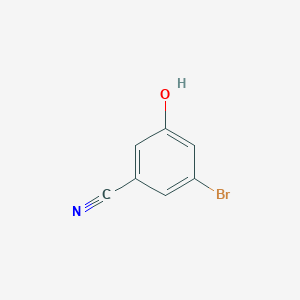

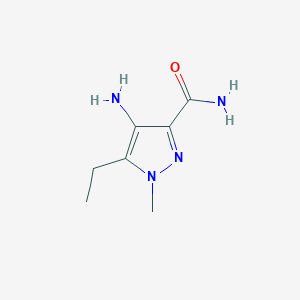

“1-(3-Bromophenyl)cyclobutanol” is a chemical compound with the CAS Number: 210826-67-8 . It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-(3-bromophenyl)cyclobutan-1-ol . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “1-(3-Bromophenyl)cyclobutanol” is 1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(3-Bromophenyl)cyclobutanol” is a solid at room temperature . It has a molecular weight of 227.1 . The compound should be stored at a temperature of 2-8°C .科学研究应用

Pharmacology

1-(3-Bromophenyl)cyclobutanol: has potential applications in pharmacology due to its structural properties. It can be used as a precursor for synthesizing various pharmacologically active molecules. For instance, its bromophenyl group can be utilized in the creation of anti-arrhythmic agents , where it may contribute to the pharmacokinetic properties of the drug.

Organic Synthesis

In organic synthesis, 1-(3-Bromophenyl)cyclobutanol serves as a versatile building block. Its cyclobutanol core can be involved in ring expansion reactions or serve as a scaffold for the synthesis of more complex cyclobutane-containing natural products, which are known for their potent biological activities .

Materials Science

The compound’s unique structure makes it suitable for materials science research, particularly in the development of new polymeric materials. The strained cyclobutane ring can impart unique mechanical properties to polymers, potentially leading to materials with novel features .

Analytical Chemistry

In analytical chemistry, 1-(3-Bromophenyl)cyclobutanol could be used as a standard or reference compound in chromatographic analysis due to its distinct chemical signature. It may also play a role in the development of new analytical methods for detecting related compounds .

Biochemistry

Biochemically, 1-(3-Bromophenyl)cyclobutanol might be investigated for its interaction with biological macromolecules. It could be used to study enzyme-substrate interactions, particularly with enzymes that process cyclic compounds .

Environmental Science

This compound could be explored for its environmental impact, such as its biodegradability or potential as a bioaccumulative substance. Understanding its behavior in the environment is crucial for assessing its safety and ecological footprint .

Agriculture

In agriculture, research could focus on the compound’s potential use as a precursor for agrochemicals. Its bromophenyl group might be useful in the synthesis of pesticides or herbicides that require specific structural features for their activity .

Food Industry

While not directly used in food, 1-(3-Bromophenyl)cyclobutanol could be studied for its indirect applications, such as its role in the synthesis of food-grade dyes or flavor compounds. Its reactivity might allow for the creation of novel additives or processing aids .

安全和危害

属性

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDSPZIVLQFVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)